1-(Bromomethyl)-3,5-dimethylcyclohexane
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Overview
Description
1-(Bromomethyl)-3,5-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylcyclohexane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,5-dimethylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-3,5-dimethylcyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,5-dimethylcyclohexane primarily involves its reactivity as a bromomethyl compound. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various substitution and elimination reactions .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Elimination Reactions: The compound undergoes dehydrohalogenation to form alkenes.
Oxidation: The bromomethyl group is oxidized to form aldehydes or carboxylic acids.
Comparison with Similar Compounds
- 1-(Bromomethyl)cyclohexane
- 1-(Bromomethyl)-2,4-dimethylcyclohexane
- 1-(Bromomethyl)-4-methylcyclohexane
Properties
IUPAC Name |
1-(bromomethyl)-3,5-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZWQDVIMXDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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